

Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzonitrile

Cat. No.: B131773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Aminobenzonitrile** (CAS 873-74-5). The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **4-Aminobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency |
|------------------------------------|--------------|-------------|---------------------------------|-----------------|---------------------------|
| 7.37 | dd | 2H | 6.8, 2.0 | CDCl_3 | 400 MHz[1] |
| 6.64 | dd | 2H | 6.8, 2.0 | CDCl_3 | 400 MHz[1] |
| 4.32 | s (br) | 2H | - | CDCl_3 | 400 MHz[1] |

Table 2: ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |
|---------------------------------|-----------------|------------------------|
| 150.8 | CDCl_3 | 100 MHz[1] |
| 133.7 | CDCl_3 | 100 MHz[1] |
| 120.4 | CDCl_3 | 100 MHz[1] |
| 114.4 | CDCl_3 | 100 MHz[1] |
| 99.5 | CDCl_3 | 100 MHz[1] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Ionization Method |
|-----|----------------------|--------------------------|
| 118 | 100% (Molecular Ion) | Electron Ionization (EI) |
| 91 | ~27% | Electron Ionization (EI) |
| 64 | ~11% | Electron Ionization (EI) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm^{-1}) | Functional Group Assignment |
|---------------------------------|-------------------------------------|
| ~3400 - 3200 | N-H stretch (amine) |
| ~2220 | C≡N stretch (nitrile) |
| ~1600 | Aromatic C=C stretch |
| ~830 | para-disubstituted benzene C-H bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **4-Aminobenzonitrile**. These are compiled from typical procedures in organic chemistry and available information.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Aminobenzonitrile** in about 0.6-0.7 mL of CDCl₃ in a small vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
- Homogenization: Ensure the sample is fully dissolved by vortexing the vial.
- Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation:
 - The spectra are typically recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1][2]
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Infrared-grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Aminobenzonitrile** with approximately 100-200 mg of dry KBr powder in an agate mortar.[3]
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powder mixture to a pellet die.
 - Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample
- Mass spectrometer with an Electron Ionization (EI) source

Procedure:

- Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. The sample must be in the vapor phase for EI.
- Ionization:
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of **4-Aminobenzonitrile**.

Materials:

- **4-Aminobenzonitrile** sample

- Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

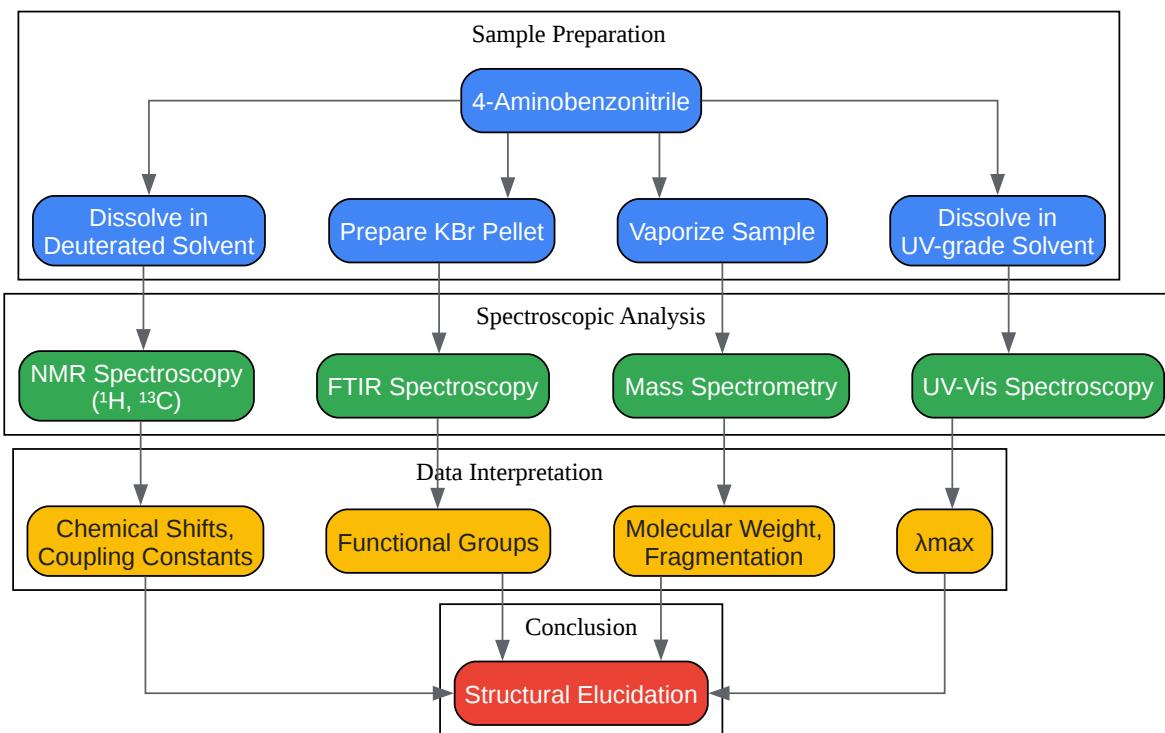
Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Aminobenzonitrile** in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Fill a second quartz cuvette with the sample solution.
 - Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **4-Aminobenzonitrile**.

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Caption: General workflow for the spectroscopic characterization of **4-Aminobenzonitrile**.

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